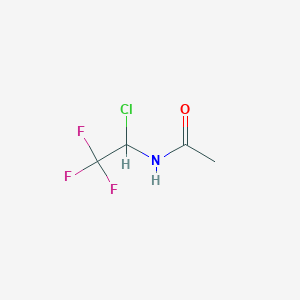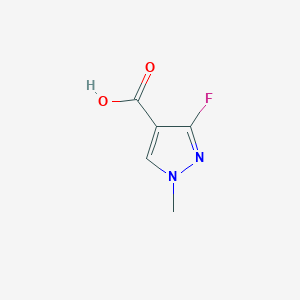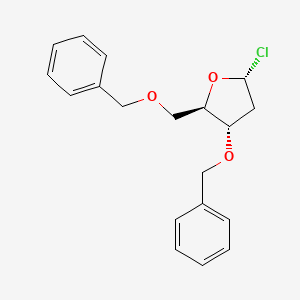
N-(1-chloro-2,2,2-trifluoroethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-chloro-2,2,2-trifluoroethyl)acetamide is an organic compound with the chemical formula C4H5ClF3NO. It is a colorless liquid that is partially soluble in water and miscible with many organic solvents. This compound is known for its instability and tendency to decompose under certain conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(1-chloro-2,2,2-trifluoroethyl)acetamide can be synthesized through a multi-step process:
Reaction of Dichloroacetic Acid with 2,2,2-Trifluoroethanol: Under anhydrous conditions, dichloroacetic acid reacts with 2,2,2-trifluoroethanol to form trifluoroethyl dichloroacetate.
Ammonia Reaction: The resulting trifluoroethyl dichloroacetate is then reacted with ammonia to produce this compound.
Industrial Production Methods
The industrial production of this compound typically involves the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps such as distillation and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-chloro-2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form corresponding amides and acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Major Products
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine can produce a substituted amide.
Hydrolysis: The major products are the corresponding amides and acids.
Wissenschaftliche Forschungsanwendungen
N-(1-chloro-2,2,2-trifluoroethyl)acetamide is used in various scientific research applications:
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(1-chloro-2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoflurane: A general inhalation anesthetic with a similar trifluoroethyl group.
2-amino-N-(2,2,2-trifluoroethyl)acetamide: An intermediate used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-(1-chloro-2,2,2-trifluoroethyl)acetamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various substitution and hydrolysis reactions makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C4H5ClF3NO |
|---|---|
Molekulargewicht |
175.54 g/mol |
IUPAC-Name |
N-(1-chloro-2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C4H5ClF3NO/c1-2(10)9-3(5)4(6,7)8/h3H,1H3,(H,9,10) |
InChI-Schlüssel |
RGGUXSGDGBRMIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12970609.png)

![Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B12970612.png)




